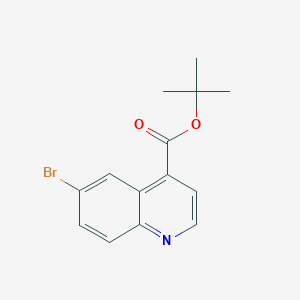
4-Cyclopropoxy-2-methoxy-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C9H10N2O4 It belongs to the class of nitropyridines, which are pyridine derivatives substituted with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-methoxy-3-nitropyridine typically involves the nitration of a pyridine derivative. One common method is the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form the nitropyridine N-oxide, followed by a reduction step to yield the desired nitropyridine . The reaction conditions often require careful control of temperature and reagent concentrations to avoid side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize continuous flow synthesis techniques. This approach minimizes the accumulation of potentially explosive intermediates and allows for safer scale-up of the nitration process . Continuous extraction and microreaction technology can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-methoxy-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-Cyclopropoxy-2-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound may have potential as a precursor for the development of pharmaceuticals, particularly in the treatment of diseases where nitropyridine derivatives are effective.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-methoxy-3-nitropyridine involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of the target molecule. Additionally, the compound’s structure allows it to fit into specific binding sites, modulating the function of the target pathway .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-2-methoxy-3-nitropyridine can be compared with other nitropyridine derivatives:
4-Methoxy-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group, which may affect its reactivity and applications.
3-Methoxy-2-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and suitability for various applications.
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-methoxy-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-9-8(11(12)13)7(4-5-10-9)15-6-2-3-6/h4-6H,2-3H2,1H3 |
Clé InChI |
CFJJAKRJQDRVNG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
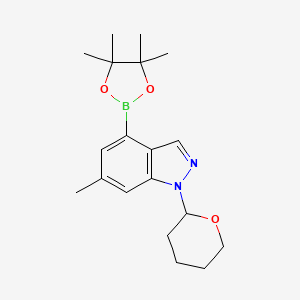
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

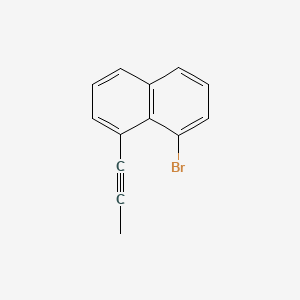
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)
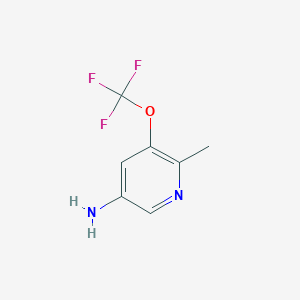




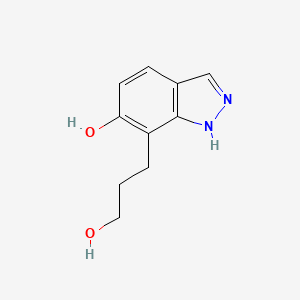
![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
